molecular formula C24H12N2O4 B12920541 1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone CAS No. 25041-39-8

1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone

Cat. No.: B12920541
CAS No.: 25041-39-8
M. Wt: 392.4 g/mol
InChI Key: KKVBUPXSYOEYEO-UHFFFAOYSA-N
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Description

1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone typically involves multi-step organic reactions. One common method includes the alkylation of a disodium derivative of a related compound with alkyl halides . The reaction conditions often require the presence of a base to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors .

Comparison with Similar Compounds

Uniqueness: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is unique due to its specific arrangement of functional groups and the resulting chemical reactivity.

Properties

CAS No.

25041-39-8

Molecular Formula

C24H12N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-6-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H12N2O4/c27-21-15-5-1-3-13-11(7-9-17(19(13)15)23(29)25-21)12-8-10-18-20-14(12)4-2-6-16(20)22(28)26-24(18)30/h1-10H,(H,25,27,29)(H,26,28,30)

InChI Key

KKVBUPXSYOEYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C4=C5C=CC=C6C5=C(C=C4)C(=O)NC6=O

Origin of Product

United States

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